

The Discovery and Synthesis of Linzagolix Choline: A Technical Guide

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Compound of Interest

Compound Name: *Linzagolix Choline*

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An In-depth Review for Drug Development Professionals

Linzagolix, a non-peptide, small molecule antagonist of the gonadotropin-releasing hormone (GnRH) receptor, represents a significant advancement in the management of estrogen-dependent conditions such as uterine fibroids and endometriosis.[1][2] Developed by Kissei Pharmaceutical, this orally administered drug offers a dose-dependent suppression of the hypothalamic-pituitary-gonadal axis, allowing for tailored treatment strategies to balance efficacy with potential side effects.[3][4] Approved in the European Union for the treatment of moderate to severe symptoms of uterine fibroids, Linzagolix is marketed as Yselyt®.[5] This guide provides a comprehensive overview of its discovery, mechanism of action, clinical development, and chemical synthesis for researchers and drug development professionals.

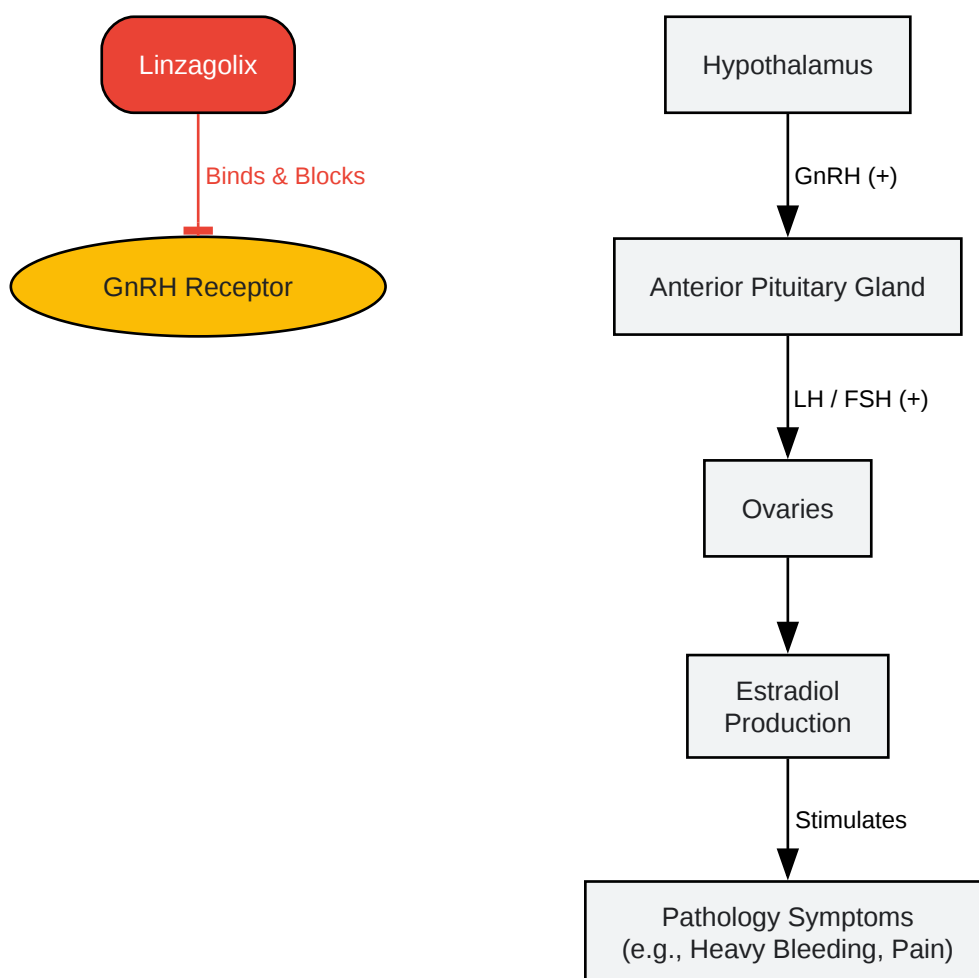
Discovery and Mechanism of Action

Linzagolix was discovered through research efforts to identify potent, orally bioavailable, non-peptide GnRH receptor antagonists. Preclinical studies identified Linzagolix as a highly potent and selective antagonist, with safety and toxicology studies revealing no significant tolerance or drug-drug interaction concerns.

The core mechanism of Linzagolix involves competitive binding to GnRH receptors in the anterior pituitary gland. This action blocks the endogenous signaling of GnRH, thereby inhibiting the secretion of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The subsequent reduction in gonadotropin levels leads to a dose-dependent decrease in the production of estrogen by the ovaries. By suppressing estradiol, Linzagolix alleviates the

symptoms of estrogen-dependent pathologies like heavy menstrual bleeding in uterine fibroids and pain associated with endometriosis. A key therapeutic goal is to maintain serum estradiol levels within a target range of 20–60 pg/mL, which is sufficient to reduce symptoms while mitigating the adverse effects of profound estrogen suppression, such as bone mineral density (BMD) loss.

Signaling Pathway of Linzagolix



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Mechanism of Action of Linzagolix.

Pharmacokinetics and Pharmacodynamics

Linzagolix exhibits a linear pharmacokinetic profile and is rapidly absorbed after oral administration, with or without food. The drug's dose-dependent action allows for either partial

or full suppression of estradiol, providing flexibility in treatment regimens.

Parameter	Value (100 mg Dose)	Value (200 mg Dose)	Source
Time to Cmax (Tmax)	~2 hours	~2 hours	
Half-life (t _{1/2})	~15 hours	~15 hours	
Volume of Distribution (Vd)	11.067 L	11.178 L	
Apparent Clearance (CL/F)	0.522 L/h	0.499 L/h	
Protein Binding	>99% (primarily to albumin)	>99% (primarily to albumin)	
Median Serum Estradiol (E2)	Maintained in 20-60 pg/mL range	Suppressed to <20 pg/mL	
Median Progesterone	Maintained ≤3.1 ng/mL in 68% of women	Maintained ≤3.1 ng/mL in 83% of women	

Table 1:
Pharmacokinetic and
Pharmacodynamic
Parameters of
Linzagolix.

Clinical Development and Efficacy

Linzagolix has undergone extensive clinical evaluation in large-scale, randomized, placebo-controlled Phase 3 trials, primarily the PRIMROSE 1 & 2 studies for uterine fibroids and the EDELWEISS 3 study for endometriosis.

Experimental Protocol: PRIMROSE 1 & 2 Phase 3 Trials

- Objective: To evaluate the efficacy and safety of Linzagolix for the treatment of heavy menstrual bleeding (HMB) associated with uterine fibroids.

- Design: Two identical, 52-week, randomized, double-blind, placebo-controlled trials.
- Participants: Women aged 18 years or older with ultrasound-confirmed uterine fibroids and HMB, defined as menstrual blood loss (MBL) > 80 mL per cycle.
- Interventions: Patients were randomized to one of five arms: placebo, Linzagolix 100 mg, Linzagolix 100 mg with hormonal add-back therapy (ABT: 1 mg estradiol / 0.5 mg norethisterone acetate), Linzagolix 200 mg, or Linzagolix 200 mg with ABT.
- Primary Endpoint: The proportion of responders at 24 weeks, defined as patients with MBL volume \leq 80 mL and a \geq 50% reduction in MBL from baseline.
- Secondary Endpoints: Included changes in pain, anemia, uterine volume, and quality of life.

Clinical Trial Workflow: PRIMROSE Studies``dot

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Workflow for the PRIMROSE 1 & 2 Phase 3 Trials.

Efficacy and Safety Results

Linzagolix demonstrated statistically significant and clinically meaningful reductions in HMB across all treatment arms compared to placebo. The 200 mg dose with ABT showed the highest responder rates. Notably, the 100 mg dose without ABT also showed significant efficacy, providing an option for women who cannot or do not wish to take hormonal ABT.

Treatment Arm	PRIMROSE 1 Responder Rate (Week 24)	PRIMROSE 2 Responder Rate (Week 24)	Pooled Responder Rate (Week 52)
Placebo	35.0%	29.4%	N/A
Linzagolix 100 mg	56.4%	56.7%	55.0%
Linzagolix 100 mg + ABT	66.4%	77.2%	86.1%
Linzagolix 200 mg	71.4%	77.7%	76.7% (with ABT from Wk 24)
Linzagolix 200 mg + ABT	75.5%	93.9%	89.9%

Table 2: Responder Rates in Phase 3 PRIMROSE Trials for Uterine Fibroids.

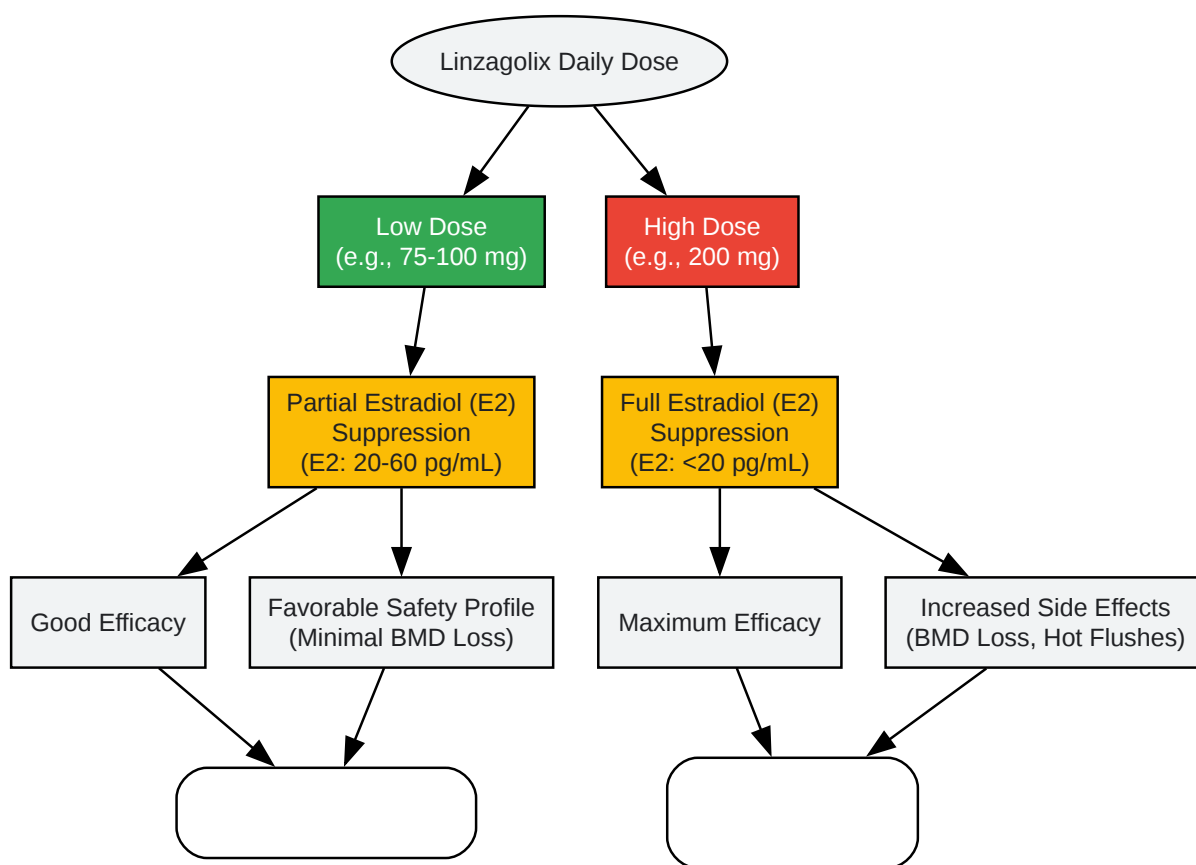
The most common adverse events were hypoestrogenic effects, such as hot flushes, which were more frequent in the 200 mg without ABT group. Bone mineral density was well-preserved in the groups receiving ABT and in the 100 mg without ABT group.

Treatment Arm	Mean % Change in Lumbar Spine BMD (Week 24)
Linzagolix 50 mg	-0.092%
Linzagolix 75 mg	-0.89%
Linzagolix 100 mg	-1.30%
Linzagolix 200 mg	-2.67%
Linzagolix 200 mg + ABT	-0.79%

Table 3: Mean Percent Change in Bone Mineral Density (BMD) from Baseline.

Dose-Rationale and Add-Back Therapy

The development of Linzagolix included a clear rationale for different dosing strengths, aiming to personalize therapy. Higher doses (200 mg) achieve full estrogen suppression, providing maximum efficacy but necessitating the co-administration of hormonal add-back therapy to mitigate hypoestrogenic side effects, particularly BMD loss, in long-term use. Lower doses (75 mg - 100 mg) achieve partial estrogen suppression, maintaining estradiol in a therapeutic window that can still provide significant symptom relief with a more favorable safety profile, potentially avoiding the need for ABT.



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Linzagolix Dosing Rationale.

Chemical Synthesis

The synthesis of **Linzagolix Choline** is a convergent process involving the preparation of two key intermediates followed by their coupling and subsequent cyclization.

Experimental Protocol: Synthesis of Linzagolix Choline

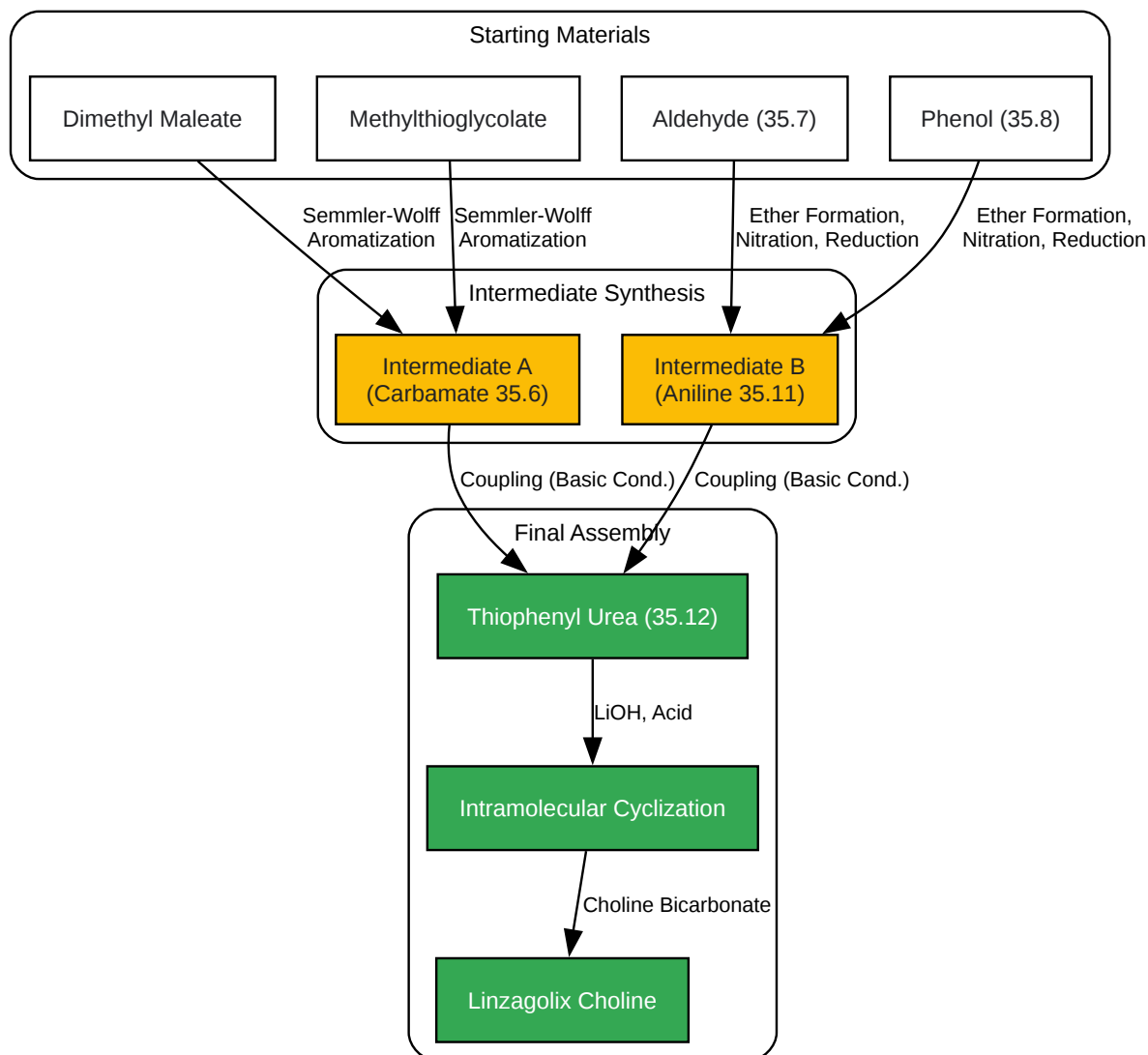
The synthesis can be broadly divided into three stages:

- Synthesis of Intermediate A (Carbamate Intermediate 35.6): This process begins with the reaction of dimethyl maleate and methylthioglycolate under basic conditions to form a cyclic mercaptan. This is followed by an aromatization sequence known as a Semmler-Wolff aromatization, involving conversion to an oxime and treatment with strong acid to furnish an

aminothiophene. The final step is the reaction with phenyl chloroformate to yield the carbamate intermediate.

- **Synthesis of Intermediate B (Aniline Intermediate 35.11):** This pathway starts with the borohydride reduction of an aldehyde, followed by chlorination and ether formation with a phenol derivative under basic conditions. Standard nitration and subsequent reduction of the nitro group using Raney-Ni catalyst yields the key aniline intermediate.
- **Coupling and Final Product Formation:** The two advanced intermediates are coupled under basic conditions to form a thiophenyl urea. Intramolecular cyclization is then facilitated by treatment with lithium hydroxide followed by acidic conditions. Finally, treatment with choline bicarbonate allows for the precipitation and isolation of Linzagolix as the choline salt.

Synthesis Workflow



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Convergent Synthesis of **Linzagolix Choline**.

Conclusion

Linzagolix Choline is a novel, orally active GnRH receptor antagonist that offers a flexible and effective treatment for moderate to severe symptoms of uterine fibroids and has shown promise for endometriosis-associated pain. Its well-characterized mechanism of action, predictable pharmacokinetics, and dose-dependent suppression of estradiol allow for a personalized

therapeutic approach. The robust clinical data from the PRIMROSE and EDELWEISS trials support its efficacy and manageable safety profile, establishing Linzagolix as a valuable therapeutic option in women's health. The convergent and efficient chemical synthesis further underscores its viability as a commercial pharmaceutical agent.

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